(S)-2-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride
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Description
“(S)-2-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride” is likely a compound that contains a cyclopropyl group (a three-carbon ring), an amino group (NH2), and a benzonitrile group (a benzene ring with a nitrile group, -C≡N). The “(S)” indicates that it is the “S” enantiomer of the compound, meaning it has a specific three-dimensional arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring attached to a nitrile group and a cyclopropyl group through a carbon atom. The amino group would be attached to the same carbon atom .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amino group might be able to act as a nucleophile in reactions, and the nitrile group could potentially be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar nitrile and amino groups could make it more soluble in polar solvents .Mechanism of Action
Properties
CAS No. |
1213837-11-6 |
---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-[(S)-amino(cyclopropyl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8;/h1-4,8,11H,5-6,13H2;1H/t11-;/m0./s1 |
InChI Key |
WDIULJVDHDMNAD-MERQFXBCSA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=C2C#N)N.Cl |
SMILES |
C1CC1C(C2=CC=CC=C2C#N)N.Cl |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2C#N)N.Cl |
Origin of Product |
United States |
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